molecular formula C8H15NO B1390056 3-(Allyloxy)piperidine CAS No. 946758-97-0

3-(Allyloxy)piperidine

Cat. No. B1390056
M. Wt: 141.21 g/mol
InChI Key: POGYCNKVDQXIEW-UHFFFAOYSA-N
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Description

“3-(Allyloxy)piperidine” is a chemical compound with the IUPAC name 3-(allyloxy)piperidine hydrochloride . It has a molecular weight of 177.67 .


Synthesis Analysis

Piperidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with the use of SOCl2 has also been reported .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“3-(Allyloxy)piperidine” is a hydrochloride . Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

  • Structural and Molecular Properties : Karthikeyan et al. (2009) investigated the title compound C32H31NO3, which includes a piperidin-4-one ring with allyloxy groups. They found that these groups are conformationally disordered and described the molecular dimer formation and short contacts leading to chains along the c axis, indicating potential for complex molecular interactions (Karthikeyan et al., 2009).

  • Synthetic Methodology : Research by Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry. This method could be used for large-scale production, indicating the potential for manufacturing processes involving 3-(Allyloxy)piperidine (Smaliy et al., 2011).

  • Fluorinated Piperidines Synthesis : Gichuhi et al. (2014) developed a procedure for synthesizing trans-3-fluoro-2-substituted piperidines using electrophilic fluorination of cyclic enamines. This study highlights the interest in fluorinated N-heterocycles in areas like material science, agrochemicals, and pharmaceuticals, where 3-(Allyloxy)piperidine could potentially be applied (Gichuhi et al., 2014).

  • Asymmetric Synthesis of Piperidines : Johnson et al. (2002) described the asymmetric synthesis of substituted piperidines using lithiated N-Boc allylic and benzylic amines. This methodology could be relevant for the synthesis of 3-(Allyloxy)piperidine derivatives in an enantioenriched form, which is crucial for pharmaceutical applications (Johnson et al., 2002).

  • Piperidine Derivatives as Glycosidase Inhibitors : Markad et al. (2014) synthesized γ-hydroxyethyl piperidine iminosugar and its derivatives, starting from D-glucose. These compounds were found to be inhibitors of glycosidase enzymes, suggesting the potential use of 3-(Allyloxy)piperidine derivatives in medicinal chemistry (Markad et al., 2014).

  • Synthesis of Polyhydroxylated Piperidine : Rengasamy et al. (2008) achieved the synthesis of (3R,4S)-3-Hydroxy-4-N-allyl-N-Boc-amino-1-pentene, a precursor for polyhydroxylated piperidines. This research provides insight into the synthesis of hydroxylated piperidines, which may include 3-(Allyloxy)piperidine derivatives (Rengasamy et al., 2008).

  • Bioactive Conformation Analysis : Bourdonnec et al. (2006) explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. This study aids in understanding the structural aspects that affect ligand binding and recognition, which could be relevant for derivatives of 3-(Allyloxy)piperidine (Bourdonnec et al., 2006).

  • Solid-Phase Synthesis for Peptidase Inhibitors : Bursavich and Rich (2001) described a solid-phase functionalization of piperidine scaffolds for synthesizing non-peptide peptidomimetic inhibitors. This process could be adapted for the synthesis of 3-(Allyloxy)piperidine-based compounds (Bursavich & Rich, 2001).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-prop-2-enoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYCNKVDQXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …

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